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Compound of Interest

Compound Name:
(3,4-DIHYDRO-2H-PYRAN-2-YL)-

METHYLAMINE

Cat. No.: B1266854 Get Quote

This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR)

data for dihydropyran derivatives, tailored for researchers, scientists, and professionals in drug

development. It includes a compilation of chemical shift data, detailed experimental protocols,

and a logical workflow for data acquisition and analysis.

Introduction to 13C NMR of Dihydropyran
Derivatives
Dihydropyran and its derivatives are important heterocyclic scaffolds found in numerous natural

products and pharmacologically active compounds. 13C NMR spectroscopy is an essential tool

for the structural elucidation of these molecules, providing direct information about the carbon

skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic

environment, offering valuable insights into substitution patterns, stereochemistry, and

conformational features.

13C NMR Data of Dihydropyran Derivatives
The 13C NMR chemical shifts of dihydropyran derivatives are influenced by the degree of

substitution, the nature of the substituents, and the saturation level of the pyran ring. The

following tables summarize the 13C NMR data for the parent 3,4-dihydro-2H-pyran and several

of its derivatives. The data is presented to facilitate comparison and aid in the structural

assignment of new compounds.
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Table 1: 13C NMR Chemical Shifts (δ, ppm) of 3,4-Dihydro-2H-pyran and Derivatives

Compo
und

C-2 C-3 C-4 C-5 C-6 Solvent
Referen
ce

3,4-

Dihydro-

2H-pyran

65.1 23.3 22.8 144.5 100.9 CCl4 [1]

(3,4-

dihydro-

2H-

pyran-5-

yl)-oxo-

acetic

acid

methyl

ester

68.1 20.7 17.7 114.4 163.6 - [2]

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 5,6-Dihydro-2H-pyran-2-one and Derivatives

| Compound | C-2 (C=O) | C-3 | C-4 | C-5 | C-6 | Solvent | |---|---|---|---|---|---| | 5,6-Dihydro-2H-

pyran-2-one | ~164 | ~121 | ~145 | ~30 | ~69 | - | | 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-

one | - | 121.35 | 145.08 | - | 77.42 | - |

Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation.

The following is a generalized experimental protocol based on common practices for

heterocyclic compounds.

Sample Preparation:

Dissolve 10-50 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

Transfer the solution to a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://spectrabase.com/spectrum/4B6Waox9wtS
https://www.tandfonline.com/doi/abs/10.1080/00387019608001591
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure the sample is homogeneous and free of particulate matter.

NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for 1H

frequency) is recommended for better signal dispersion and sensitivity.

Probe: A broadband or dual-channel probe tuned to the 13C frequency.

Temperature: Experiments are typically run at a constant temperature, often 298 K.

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or

zgdc30 on Bruker instruments) is commonly used for routine 13C NMR.

Acquisition Parameters:

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient

to cover the entire range of 13C chemical shifts for organic molecules.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation

of the carbon nuclei. For quantitative analysis, longer delays (5-10 times the longest T1)

are necessary.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of

scans (from several hundred to several thousand) is required to achieve an adequate

signal-to-noise ratio.

Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time

without significantly compromising signal intensity.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Apply a baseline correction.

Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal

standard like tetramethylsilane (TMS) at 0.0 ppm.

For unambiguous signal assignment, especially for complex molecules, two-dimensional

(2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and

HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Logical Workflow for 13C NMR Analysis of
Dihydropyran Derivatives
The following diagram illustrates a typical workflow for the acquisition and interpretation of 13C

NMR data for dihydropyran derivatives.
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Caption: Workflow for 13C NMR analysis of dihydropyran derivatives.
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This comprehensive guide provides a foundational understanding of the 13C NMR

characteristics of dihydropyran derivatives, which is essential for their synthesis,

characterization, and application in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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